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molecular formula C14H18N2O5 B8423949 Methyl 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate

Methyl 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate

Cat. No. B8423949
M. Wt: 294.30 g/mol
InChI Key: KYUTWQBVKIPSNJ-UHFFFAOYSA-N
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Patent
US07598393B2

Procedure details

The title compound was prepared according to the procedure described in Step A of Example 5 from methyl 4-chloro-3-nitrobenzoate (Lancaster Synthesis Ltd.) and 4-aminomethyltetrahydropyran (Apollo Scientific Ltd.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[NH2:15][CH2:16][CH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>>[N+:12]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:2]=1[NH:15][CH2:16][CH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)[C:6]([O:8][CH3:9])=[O:7])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C=CC1NCC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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